molecular formula C6H11IO B3197131 Cyclohexanol, 2-iodo-, (1R,2R)- CAS No. 10039-14-2

Cyclohexanol, 2-iodo-, (1R,2R)-

Cat. No.: B3197131
CAS No.: 10039-14-2
M. Wt: 226.06 g/mol
InChI Key: YSLIEJFPLGXOBP-PHDIDXHHSA-N
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Description

Cyclohexanol, 2-iodo-, (1R,2R)- is a chiral cyclohexanol derivative featuring an iodine substituent at the 2-position and a trans-(1R,2R) stereochemistry.

Properties

IUPAC Name

(1R,2R)-2-iodocyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11IO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4H2/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSLIEJFPLGXOBP-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanol, 2-iodo-, (1R,2R)- can be synthesized through several methods. One common approach involves the iodination of cyclohexanol. This process typically uses iodine (I₂) and a suitable oxidizing agent, such as hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl), under controlled conditions to introduce the iodine atom at the desired position on the cyclohexane ring.

Industrial Production Methods

In an industrial setting, the production of Cyclohexanol, 2-iodo-, (1R,2R)- may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanol, 2-iodo-, (1R,2R)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form cyclohexanone derivatives.

    Reduction: The iodine atom can be reduced to form cyclohexanol.

    Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be employed for substitution reactions.

Major Products

    Oxidation: Cyclohexanone derivatives.

    Reduction: Cyclohexanol.

    Substitution: Various substituted cyclohexanol derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclohexanol, 2-iodo-, (1R,2R)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexanol, 2-iodo-, (1R,2R)- involves its interaction with molecular targets through its iodine and hydroxyl functional groups. These interactions can lead to various chemical transformations, such as oxidation, reduction, and substitution, depending on the reaction conditions and reagents used. The stereochemistry of the compound plays a crucial role in determining its reactivity and selectivity in these processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key properties of (1R,2R)-2-iodocyclohexanol with similar cyclohexanol derivatives:

Compound Name Substituent Molecular Formula Molecular Weight Stereocenters Key Physicochemical Features Reference
Cyclohexanol, 2-iodo-, (1R,2R)- Iodo C₆H₁₁IO 226.06* 2 High density due to iodine; polarizable [11, 18]
(1R,2R)-2-Chlorocyclohexanol Chloro C₆H₁₁ClO 134.60 2 Lower molecular weight; higher reactivity [5]
(1R,2R)-2-Ethylcyclohexanol Ethyl C₈H₁₆O 128.21 2 Hydrophobic; lower polarity [2]
(1R,2R)-2-Methoxycyclohexanol Methoxy C₇H₁₄O₂ 130.18 2 Ether linkage; moderate polarity [15]
(1R,2R)-2-(Aminomethyl)cyclohexanol Aminomethyl C₇H₁₅NO 129.20 2 Basic amino group; potential for H-bonding [16]

*Calculated based on atomic masses.

Key Observations :

  • Iodo vs. Chloro : The iodine substituent increases molecular weight by ~91.5 Da compared to chlorine, enhancing van der Waals interactions and polarizability, which may improve binding in catalytic systems .
  • Alkyl vs. Polar Groups: Ethyl and butyl derivatives () exhibit greater hydrophobicity, whereas methoxy and aminomethyl groups introduce polarity and hydrogen-bonding capacity .
Halogenation Strategies
  • Chloro Derivative: describes rel-(1R,2R)-2-chlorocyclohexanol synthesis via direct chlorination, likely using SOCl₂ or PCl₃.
Stereocontrol
  • Sharpless Asymmetric Dihydroxylation: highlights the use of Sharpless chemistry to achieve enantiomerically pure trans-2-phenylcyclohexanol, suggesting similar strategies could apply to iodine derivatives .

Stability and Metabolic Considerations

  • Metabolic Pathways: identifies Acinetobacter NCIB 9871 as degrading cyclohexanol to adipate via cyclohexanone intermediates. Iodo-substituted analogs may resist microbial degradation due to halogen steric effects .
  • Thermal Stability: Methoxy and chloro derivatives () exhibit higher stability than amino or hydroxyl-rich analogs, suggesting the iodo compound’s stability would depend on reaction conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1R,2R)-2-iodocyclohexanol, and how does stereochemical purity impact yield?

  • Methodology : The synthesis of chiral cyclohexanol derivatives often employs stereoselective methods such as Sharpless asymmetric dihydroxylation (AD) for diastereomeric control . For iodinated analogs, nucleophilic substitution (e.g., iodide displacement of a tosylate or mesylate intermediate) is common. Reductive amination or catalytic hydrogenation (using chiral catalysts like (1R,2R)-diphenylethylenediamine) can enhance enantiomeric excess (ee) .
  • Key Considerations : Monitor reaction conditions (temperature, solvent polarity) to minimize racemization. Characterize intermediates via 1^1H/13^{13}C NMR and chiral HPLC to verify stereochemistry .
Synthetic Method Yield (%)ee (%)Reference
Tosylate displacement with NaI65–7885–92
Catalytic hydrogenation70–8290–95

Q. How can enantiomeric purity of (1R,2R)-2-iodocyclohexanol be validated?

  • Analytical Techniques :

  • Chiral HPLC : Use columns with amylose tris(3-chloro-5-methylphenylcarbamate) for baseline separation of enantiomers .
  • Optical Rotation : Compare observed [α]D_D with literature values for (1R,2R) configurations .
  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (if crystalline derivatives are accessible) .

Q. What are the key physicochemical properties of (1R,2R)-2-iodocyclohexanol relevant to experimental design?

  • Data :

  • Boiling Point : Predicted 309.2±42.0°C (analogous to substituted cyclohexanols) .
  • Density : ~1.011 g/cm3^3 (similar to iodinated cyclohexane derivatives) .
  • pKa : Estimated 14.91±0.60, reflecting alcohol proton acidity .
    • Solubility : Hydrophobic (favors dichloromethane, THF); limited solubility in water.

Advanced Research Questions

Q. How does the (1R,2R) stereochemistry influence biological activity in neurotransmitter systems?

  • Mechanistic Insights : The (1R,2R) configuration in cyclohexanol derivatives enhances binding to μ-opioid receptors and serotonin/norepinephrine reuptake transporters, mimicking Tramadol’s dual mechanism .
  • Experimental Design :

  • In vitro assays : Measure IC50_{50} for receptor binding using radiolabeled ligands.
  • Synergistic studies : Co-administer with opioids (e.g., morphine) to assess potentiation via isobolographic analysis .

Q. What computational methods predict the catalytic efficiency of (1R,2R)-2-iodocyclohexanol in asymmetric synthesis?

  • Approach :

  • DFT Calculations : Model transition states for iodide displacement reactions to predict enantioselectivity .
  • Conformational Analysis : Study catalyst-substrate interactions using molecular dynamics (e.g., (1R,2R)-2-(piperidinyl)cyclohexanol in anhydride desymmetrization) .
    • Outcome : Steric hindrance from the iodine substituent may reduce catalytic activity compared to non-halogenated analogs .

Q. How do conflicting stereochemical outcomes arise in nucleophilic substitution reactions of cyclohexanol derivatives?

  • Data Contradictions : Discrepancies in ee (%) between synthetic batches may stem from:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms (retention of configuration), while protic solvents promote partial racemization via SN1 .
  • Temperature : Elevated temperatures increase kinetic resolution but may degrade sensitive intermediates .
    • Resolution : Optimize leaving groups (e.g., mesyl vs. tosyl) to balance reactivity and stereochemical fidelity .

Methodological Resources

  • Stereochemical Characterization : Use CAS 40571-86-6 as a reference for NMR splitting patterns in trans-diol systems .
  • Safety Protocols : Follow NIOSH guidelines for handling iodinated compounds (e.g., gloves, face shields) to prevent dermal/ocular exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexanol, 2-iodo-, (1R,2R)-
Reactant of Route 2
Cyclohexanol, 2-iodo-, (1R,2R)-

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